![molecular formula C12H23O6PS2 B13827673 O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate CAS No. 3700-90-1](/img/structure/B13827673.png)
O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate
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Overview
Description
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester is an organophosphate compound widely recognized for its use as an insecticide. This compound is known for its ability to inhibit cholinesterase activity, making it effective in controlling pests such as mosquitoes and head lice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester typically involves the esterification of butanedioic acid with diisopropyl alcohol in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the dimethoxyphosphinothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products
Oxidation: Produces oxidized derivatives of the original compound.
Reduction: Results in the formation of reduced phosphinothioyl derivatives.
Substitution: Yields substituted butanedioic acid esters.
Scientific Research Applications
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly cholinesterase.
Medicine: Investigated for its potential use in treating parasitic infections.
Industry: Utilized as an insecticide in agricultural and public health settings.
Mechanism of Action
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in the paralysis and death of the pest .
Comparison with Similar Compounds
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphate used in agriculture.
Diazinon: An organophosphate used for pest control in soil and on plants.
Uniqueness
2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester is unique due to its relatively low toxicity to humans compared to other organophosphates like parathion. Its effectiveness as an insecticide, combined with its lower human toxicity, makes it a preferred choice in many applications .
Biological Activity
O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate is an organophosphorus compound known for its biological activity, particularly as a cholinesterase inhibitor. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₄H₃₁O₄PS₂
- CAS Number : 107156
This compound acts primarily as a cholinesterase inhibitor , which interferes with the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The inhibition of cholinesterase can lead to various physiological effects, including increased muscle contraction and potential neurotoxicity.
Cholinesterase Inhibition
Research indicates that this compound exhibits significant cholinesterase inhibitory activity. A study reported that at certain concentrations, the compound could inhibit plasma and red blood cell cholinesterase activity, leading to observable physiological effects such as muscle spasms and respiratory distress .
Toxicological Studies
Various studies have assessed the toxicological profile of this compound. Key findings include:
- Acute Toxicity : Acute exposure can result in symptoms such as sweating, pinpoint pupils, blurred vision, muscle spasms, and in severe cases, seizures or coma. The onset of symptoms may be delayed up to 12 hours post-exposure .
- Chronic Exposure : Long-term studies indicate that chronic exposure to sub-lethal doses can lead to cumulative toxicity, affecting growth and behavioral parameters in animal models .
Case Studies
- Cholinesterase Activity Assessment :
- Histopathological Examination :
Data Tables
Study Type | Dose (ppm) | Plasma Cholinesterase Inhibition (%) | Observations |
---|---|---|---|
Acute Toxicity | 40 | 81 | Severe symptoms within hours |
Chronic Exposure | 5 | 25 | No significant health effects |
Chronic Exposure | 15 | 50 | Behavioral changes noted |
Properties
CAS No. |
3700-90-1 |
---|---|
Molecular Formula |
C12H23O6PS2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O6PS2/c1-8(2)17-11(13)7-10(12(14)18-9(3)4)21-19(20,15-5)16-6/h8-10H,7H2,1-6H3 |
InChI Key |
FLQSJJQRPJGANI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=S)(OC)OC |
Origin of Product |
United States |
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